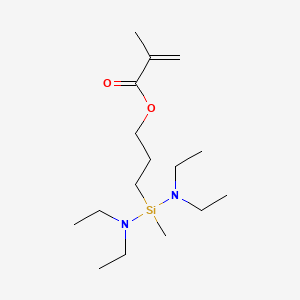
3-(Bis(diethylamino)methylsilyl)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bis(diethylamino)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C16H34N2O2Si and a molecular weight of 314.53886 g/mol . It is a methacrylate ester that contains a silyl group substituted with bis(diethylamino)methyl groups. This compound is known for its applications in various fields, including chromatography and material science.
Preparation Methods
The synthesis of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate typically involves the reaction of 3-chloropropyl methacrylate with bis(diethylamino)methylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to facilitate the substitution reaction, and the product is purified by distillation or chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
3-(Bis(diethylamino)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the stability and durability of the resulting polymers. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biological and chemical effects .
Comparison with Similar Compounds
3-(Bis(diethylamino)methylsilyl)propyl methacrylate can be compared with other methacrylate esters and silyl-containing compounds:
Methacrylate Esters: Compounds like methyl methacrylate and butyl methacrylate are similar in structure but lack the silyl group. They are commonly used in the production of acrylic polymers and resins.
Silyl-Containing Compounds: Compounds such as trimethylsilylpropyl methacrylate and triethoxysilylpropyl methacrylate contain different silyl groups.
The uniqueness of this compound lies in its combination of the methacrylate ester and the bis(diethylamino)methylsilyl group, which imparts distinct properties to the compound, making it suitable for specialized applications .
Properties
CAS No. |
85665-73-2 |
|---|---|
Molecular Formula |
C16H34N2O2Si |
Molecular Weight |
314.54 g/mol |
IUPAC Name |
3-[bis(diethylamino)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H34N2O2Si/c1-8-17(9-2)21(7,18(10-3)11-4)14-12-13-20-16(19)15(5)6/h5,8-14H2,1-4,6-7H3 |
InChI Key |
KNVCUDPFWWCKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(CCCOC(=O)C(=C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



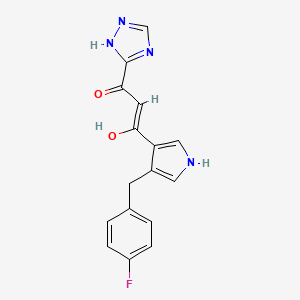
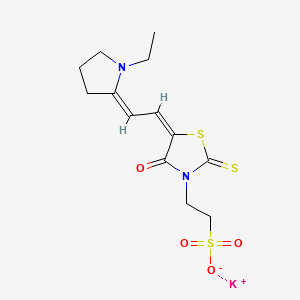
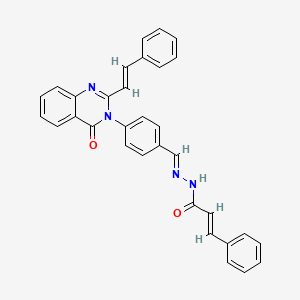
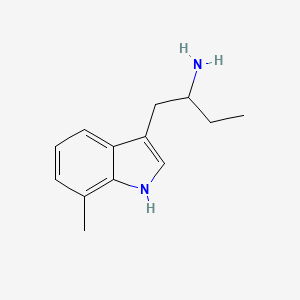

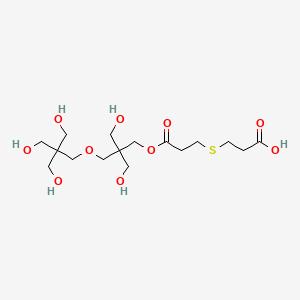

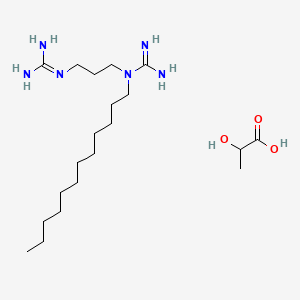
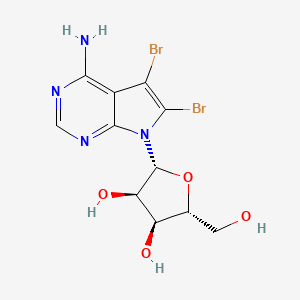
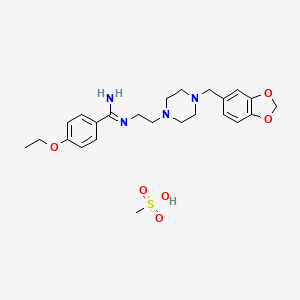
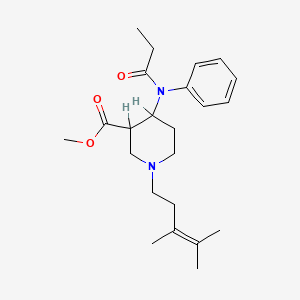
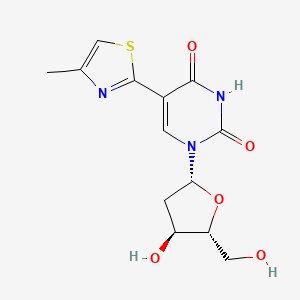
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
